trichosporin B-VIa
trichosporin B-VIa
Brand Name:
Vulcanchem
CAS No.:
121689-10-9
VCID:
VC20821091
InChI:
InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C
Molecular Formula:
C92H153N23O24
Molecular Weight:
1965.3 g/mol
trichosporin B-VIa
CAS No.: 121689-10-9
Cat. No.: VC20821091
Molecular Formula: C92H153N23O24
Molecular Weight: 1965.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121689-10-9 |
|---|---|
| Molecular Formula | C92H153N23O24 |
| Molecular Weight | 1965.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-(1-hydroxyethylideneamino)-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]propylidene]amino]-2-methylpropylidene]amino]-2-methylpropylidene]amino]-5-iminopentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-2-methylpropanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1-hydroxy-2-methylpropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediimidic acid |
| Standard InChI | InChI=1S/C92H153N23O24/c1-28-49(6)65(105-80(136)87(16,17)109-70(126)57(38-41-62(95)120)103-79(135)89(20,21)113-81(137)90(22,23)108-67(123)51(8)98-77(133)86(14,15)107-66(122)50(7)97-76(132)85(12,13)106-52(9)117)74(130)112-84(10,11)75(131)96-45-63(121)100-58(43-47(2)3)71(127)110-92(26,27)83(139)115-42-32-35-59(115)72(128)104-64(48(4)5)73(129)111-91(24,25)82(138)114-88(18,19)78(134)102-56(37-40-61(94)119)69(125)101-55(36-39-60(93)118)68(124)99-54(46-116)44-53-33-30-29-31-34-53/h29-31,33-34,47-51,54-59,64-65,116H,28,32,35-46H2,1-27H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,131)(H,97,132)(H,98,133)(H,99,124)(H,100,121)(H,101,125)(H,102,134)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,122)(H,108,123)(H,109,126)(H,110,127)(H,111,129)(H,112,130)(H,113,137)(H,114,138)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
| Standard InChI Key | LGYRMGIEJWRUTA-HGRJAQSUSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=NC(C)(C)C(=NCC(=N[C@@H](CC(C)C)C(=NC(C)(C)C(=O)N1CCC[C@H]1C(=N[C@@H](C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C([C@H](CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C([C@H](C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
| SMILES | CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
| Canonical SMILES | CCC(C)C(C(=NC(C)(C)C(=NCC(=NC(CC(C)C)C(=NC(C)(C)C(=O)N1CCCC1C(=NC(C(C)C)C(=NC(C)(C)C(=NC(C)(C)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CC2=CC=CC=C2)CO)O)O)O)O)O)O)O)O)O)O)N=C(C(C)(C)N=C(C(CCC(=N)O)N=C(C(C)(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C(C)N=C(C(C)(C)N=C(C)O)O)O)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator